Cas no 1311849-28-1 (2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid)

2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid is a synthetic organic compound with significant applications in pharmaceutical research. It boasts a unique structure, incorporating a fluorinated benzoic acid core and a sulfamoyl group linked to a tetrahydroquinolin-6-yl moiety. This compound's key advantages include its potential for selective interaction with specific receptors, contributing to its utility in drug discovery and development.
2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid structure
1311849-28-1 structure
Product name:2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid
CAS No:1311849-28-1
MF:C16H13FN2O5S
Molecular Weight:364.348226308823
CID:5715510
PubChem ID:39332370

2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-FLUORO-5-(N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFAMOYL)BENZOIC ACID
    • 2-FLUORO-5-(N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)SULFAMOYL)BENZOICACID
    • 1311849-28-1
    • F20726
    • Z365118562
    • Benzoic acid, 2-fluoro-5-[[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)amino]sulfonyl]-
    • 2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid
    • インチ: 1S/C16H13FN2O5S/c17-13-4-3-11(8-12(13)16(21)22)25(23,24)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20)(H,21,22)
    • InChIKey: LJLZMLJDBLKLLU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(=O)O)C=1)F)(NC1C=CC2=C(C=1)CCC(N2)=O)(=O)=O

計算された属性

  • 精确分子量: 364.05292086g/mol
  • 同位素质量: 364.05292086g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 635
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 121Ų

じっけんとくせい

  • 密度みつど: 1.552±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 2.70±0.10(Predicted)

2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663480-1g
2-Fluoro-5-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid
1311849-28-1 98%
1g
¥6069.00 2024-08-09

2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid 関連文献

2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acidに関する追加情報

Introduction to 2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid (CAS No. 1311849-28-1)

2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1311849-28-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural composition of this molecule integrates several key functional groups, including a fluoro-substituted benzoic acid moiety and a sulfamoyl group linked to a tetrahydroquinoline scaffold. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and therapeutic interventions.

The fluoro-substituent at the 2-position of the benzoic acid ring is a strategically important feature. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. In particular, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of a drug candidate. The presence of the fluoro group in 2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid suggests that this compound may exhibit enhanced binding interactions with its intended biological targets, potentially leading to more effective therapeutic outcomes.

The sulfamoyl group attached to the tetrahydroquinoline moiety is another critical component of this molecule. Sulfamoyl groups are frequently incorporated into pharmaceutical agents due to their ability to enhance water solubility and improve interactions with polar biological targets. In this context, the sulfamoyl group in 2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid likely contributes to the compound's solubility profile and its ability to interact effectively with protein targets. Furthermore, sulfamoyl derivatives have been widely studied for their antimicrobial and anti-inflammatory properties, suggesting that this compound may possess similar biological activities.

The tetrahydroquinoline scaffold is a heterocyclic structure that has been extensively explored in medicinal chemistry. Tetrahydroquinolines are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific configuration of the tetrahydroquinoline ring in 2-Fluoro-5-(n-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)benzoic acid may contribute to its unique interactions with biological targets. For instance, the presence of the (2 oxo) group within the tetrahydroquinoline ring introduces a carbonyl functionality that can participate in hydrogen bonding interactions with polar residues in protein targets. This feature could enhance the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of complex molecules like 2-Fluoro-5-(n-(2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl)benzoic acid. These tools have been instrumental in predicting how this compound might interact with various biological targets at the atomic level. For example, molecular docking studies have been used to explore how this molecule might bind to enzymes or receptors involved in disease pathways. Such studies have provided valuable insights into the potential mechanisms of action of this compound and have helped guide further optimization efforts.

In addition to computational studies, experimental approaches have also been employed to investigate the biological activities of CAS No 1311849 28 1. In vitro assays have been conducted to evaluate its effects on various cellular pathways. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to inflammation and cancer. These findings are particularly exciting given the growing interest in developing novel therapeutics targeting these pathways.

The synthesis of CAS No 1311849 28 1 represents a significant achievement in organic chemistry. The multi-step synthetic route involves careful functionalization of the benzoic acid core and integration of the tetrahydroquinoline scaffold with the sulfamoyl group. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of this molecule. The successful synthesis not only demonstrates the synthetic prowess of the research team but also opens up possibilities for scaling up production for further preclinical and clinical investigations.

The potential applications of CAS No 1311849 28 1 are vast and span multiple therapeutic areas. Given its structural features and preliminary biological activity profiles, this compound may find utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Additionally, its potential inhibitory effects on certain enzymes or receptors make it a promising candidate for oncology research. Further studies are needed to fully elucidate its therapeutic potential and identify any adverse effects or limitations.

As research in pharmaceutical chemistry continues to evolve, compounds like CAS No 1311849 28 1 will play an increasingly important role in drug discovery and development. The integration of cutting-edge technologies such as artificial intelligence (AI) into drug design processes has further accelerated the discovery of novel therapeutic agents like this one. AI-driven platforms can predict molecular properties and optimize synthetic routes more efficiently than traditional methods alone.

The future prospects for CAS No 1311849 28 1 are bright but require continued investment in research and development. Further preclinical studies are necessary to validate its biological activity profiles and safety profiles before it can be considered for clinical trials involving human subjects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this compound from bench science to clinical application.

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